REACTION_CXSMILES
|
[Cl-].[Ce+3].[Cl-].[Cl-].[Mg].Br[C:7]1[CH:8]=[C:9]([CH3:14])[CH:10]=[C:11]([CH3:13])[CH:12]=1.[CH2:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][C:16]1=[O:24]>C1COCC1.CCOCC>[C:7]1([C:16]2([OH:24])[CH2:17][C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:15]2)[CH:8]=[C:9]([CH3:14])[CH:10]=[C:11]([CH3:13])[CH:12]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3,5-m-xylenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.33 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
24.2 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
14.21 g
|
Type
|
reactant
|
Smiles
|
C1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
aqueous hydrochloric solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
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STIRRING
|
Details
|
stirred for 3.5 h
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
kept at ambient temperature for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether (4*200 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
DISTILLATION
|
Details
|
2-Indanone was distilled out at 80° C. (0.3 mm Hg)
|
Type
|
WASH
|
Details
|
The residue was washed with pentane (50 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C1(CC2=CC=CC=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |